molecular formula C11H22BrNO2 B028196 tert-Butyl (6-bromohexyl)carbamate CAS No. 142356-33-0

tert-Butyl (6-bromohexyl)carbamate

Cat. No. B028196
M. Wt: 280.2 g/mol
InChI Key: NXQXVXILNVTMNA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-Butyl (6-bromohexyl)carbamate and related silyl carbamates involves the transformation of amino protecting groups such as N-tert-butoxycarbonyl (Boc) into N-tert-butyldimethylsilyloxycarbonyl groups. This is achieved through treatment with tert-butyldimethylsilyl trifluoromethanesulfonate and tert-butyldimethylsilane under mild conditions, leading to high-yield production of N-ester type compounds (Sakaitani & Ohfune, 1990).

Molecular Structure Analysis

The molecular structure and conformational stability of tert-Butyl N-(2-bromocyclohex-2-enyl)-N-(2-furylmethyl)carbamate, a related compound, have been explored through Hartree-Fock and density functional theory calculations, revealing insights into its bond lengths, angles, and vibrational frequencies, which are crucial for understanding the reactivity and stability of tert-Butyl (6-bromohexyl)carbamate (Arslan & Demircan, 2007).

Chemical Reactions and Properties

Tert-Butyl (6-bromohexyl)carbamate's chemical reactivity includes its participation in room-temperature Pd-catalyzed amidation of aryl bromides, showcasing its utility as a versatile intermediate for synthesizing N-Boc-protected anilines, a process that can proceed efficiently at room temperature with the aid of sodium tert-butoxide (Bhagwanth et al., 2009).

Scientific Research Applications

1. Chemical Synthesis and Reactions

  • Preparation and Reaction Mechanisms : Tert-Butyl (6-bromohexyl)carbamate is involved in various synthesis reactions. For instance, it plays a role in the preparation of compounds like tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate and others via reactions like Diels-Alder reactions and hydroxy by halogen replacement reactions (Padwa, Brodney, & Lynch, 2003).

  • Molecular Structure and Vibrational Frequencies : The molecular structure and vibrational frequencies of tert-butyl carbamates, including variants like tert-butyl N-(2-bromocyclohex-2-enyl)-N-(2-furylmethyl)carbamate, have been investigated through computational methods like Hartree-Fock and density functional theory (Arslan & Demircan, 2007).

2. Pharmacological Intermediates

  • Synthesis of Bioactive Compounds : Tert-Butyl (6-bromohexyl)carbamate serves as an intermediate in the synthesis of various biologically active compounds. For instance, its derivatives have been used in the synthesis of natural products with cytotoxic activity against human carcinoma cell lines (Tang et al., 2014).

  • Reactivity Studies : Studies on the reactivity of N-(3-thienyl)carbamates, which include tert-butyl 2-allyl- and N-allyl-3-thienylcarbamates, have been conducted. These studies are important for understanding the preparation of compounds like thieno[3,2-b]pyrroles, which have potential pharmaceutical applications (Brugier, Outurquin, & Paulmier, 2001).

3. Polymer Science

  • Synthesis of Polymerizable Antioxidants : Tert-Butyl carbamate derivatives have been synthesized and characterized for their role in stabilizing polymers against thermal oxidation. These antioxidants can copolymerize with vinyl monomers, indicating their utility in enhancing polymer stability (Pan, Liu, & Lau, 1998).

Safety And Hazards

The compound should be handled with personal protective equipment/face protection . Adequate ventilation should be ensured and ingestion and inhalation should be avoided . Dust formation should also be avoided .

Future Directions

The compound is used as a cleavable linker for antibody-drug conjugates (ADC), indicating its potential use in the development of targeted therapies .

properties

IUPAC Name

tert-butyl N-(6-bromohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22BrNO2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8-12/h4-9H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXQXVXILNVTMNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70583411
Record name tert-Butyl (6-bromohexyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (6-bromohexyl)carbamate

CAS RN

142356-33-0
Record name tert-Butyl (6-bromohexyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 142356-33-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of compound 2 (1 g, 4.61 mmol) in toluene (30 mL) were added Ph3P (1.81 g, 6.91 mmol) and CBr4 (2.29 g, 6.91 mmol) at RT under inert atmosphere and stirred for 3 h. The mixture was diluted with water (50 mL) and extracted with EtOAc (3×60 mL). The combined organic extracts were dried over Na2SO4, filtered and concentrated in vacuo to obtain the crude. The crude was purified (silica gel; 20% EtOAc/hexanes) to afford compound 3 (1 g, 78%) as colorless oil. 1H NMR (400 MHz, CDCl3): δ 4.51 (br s, 1H), 3.40 (t, J=6.8 Hz, 2H), 3.13-3.08 (m, 2H), 1.89-1.82 (m, 2H), 1.52-1.42 (m, 13H), 1.37-1.31 (m, 2H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.81 g
Type
reactant
Reaction Step One
Name
Quantity
2.29 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
G Spadoni, A Bedini, L Furiassi, M Mari… - Journal of Medicinal …, 2018 - ACS Publications
Activation of melatonin receptors and inhibition of fatty acid amide hydrolase (FAAH) have both shown potential benefits for the treatment of glaucoma. To exploit the combination of …
Number of citations: 26 pubs.acs.org
E Corradini, G Klaasse, U Leurs, AJR Heck… - Molecular …, 2015 - pubs.rsc.org
In the cell the second messenger cyclic nucleotides cAMP and cGMP mediate a wide variety of external signals. Both signaling molecules are degraded by the superfamily of …
Number of citations: 7 pubs.rsc.org
JQ Jiang, C Chanseau, ID Alves, S Nlate, MC Durrieu - Iscience, 2019 - cell.com
Microvesicles (MVs) are used by various types of cells in the human body for intercellular communication, making them biomarkers of great potential for the early and non-evasive …
Number of citations: 2 www.cell.com
M Jörg, LT May, FS Mak, KCK Lee… - Journal of medicinal …, 2015 - ACS Publications
A relatively new strategy in drug discovery is the development of dual acting ligands. These molecules are potentially able to interact at two orthosteric binding sites of a heterodimer …
Number of citations: 54 pubs.acs.org
T Zhao, L Shen, Y Cheng, X Liu, K Chen, B Sun… - Available at SSRN … - papers.ssrn.com
Modifications at different positions on the aloperine molecule were performed to improve its anticancer activity and develop a viable anticancer drug. The in vitro anticancer activities of …
Number of citations: 0 papers.ssrn.com
H Zahid, JP Costello, Y Li, JR Kimbrough… - ACS Chemical …, 2023 - ACS Publications
Targeted protein degradation is an emerging technology that can be used for modulating the activity of epigenetic protein targets. Among bromodomain-containing proteins, a number of …
Number of citations: 1 pubs.acs.org
WS Palmer, G Poncet-Montange, G Liu… - Journal of medicinal …, 2016 - ACS Publications
The bromodomain containing proteins TRIM24 (tripartite motif containing protein 24) and BRPF1 (bromodomain and PHD finger containing protein 1) are involved in the epigenetic …
Number of citations: 148 pubs.acs.org
R Germaneau - 2007 - bonndoc.ulb.uni-bonn.de
The work presented herein describes in detail in four parts the synthesis of a new class of amphiphilic N-heterocyclic carbene complexes. The formal replacement of a Fischer type …
Number of citations: 2 bonndoc.ulb.uni-bonn.de
JQ Jiang - 2019 - theses.hal.science
Microvesicles (MVs) have been a growing research interest at the front line of disease diagnosis. They are used by almost all types of cells in the human body as a tool of intercellular …
Number of citations: 2 theses.hal.science
A Pal - 2019 - scholarlycommons.pacific.edu
The hydrophobicity of many chemotherapeutic agents usually results in their nonselective passive distribution into healthy cells and organs causing collateral toxicity. Ligand-targeted …
Number of citations: 2 scholarlycommons.pacific.edu

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